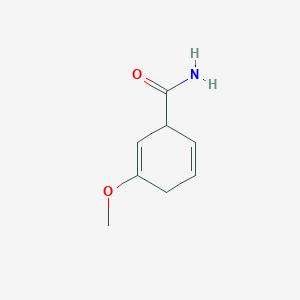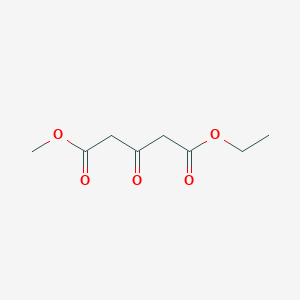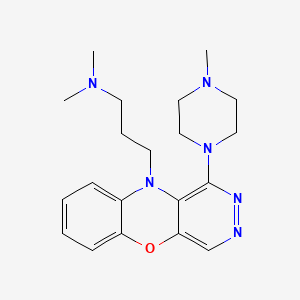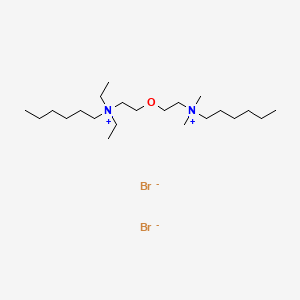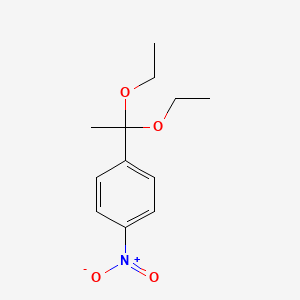![molecular formula C11H9F B14499400 3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene CAS No. 63509-89-7](/img/structure/B14499400.png)
3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorine atom and a cyclopropane ring fused to an indene structure
Vorbereitungsmethoden
The synthesis of 3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene involves several steps, typically starting with the preparation of the indene precursor. The fluorine atom is introduced through a fluorination reaction, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The cyclopropane ring is then formed via a cyclopropanation reaction, which can be achieved using diazo compounds and transition metal catalysts. Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Analyse Chemischer Reaktionen
3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Addition: The cyclopropane ring can undergo ring-opening reactions with electrophiles, leading to the formation of various addition products.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable probe for studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene involves its interaction with molecular targets and pathways. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene can be compared with other similar compounds, such as:
1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]indene: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Chloro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and applications.
3-Bromo-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene:
The uniqueness of this compound lies in its specific combination of a fluorine atom and a cyclopropane ring fused to an indene structure, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
63509-89-7 |
|---|---|
Molekularformel |
C11H9F |
Molekulargewicht |
160.19 g/mol |
IUPAC-Name |
10-fluorotetracyclo[5.4.0.02,4.03,6]undeca-1(7),8,10-triene |
InChI |
InChI=1S/C11H9F/c12-5-1-2-6-7(3-5)10-9-4-8(6)11(9)10/h1-3,8-11H,4H2 |
InChI-Schlüssel |
QPBAHHIMHHBSFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C3C1C4=C(C23)C=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


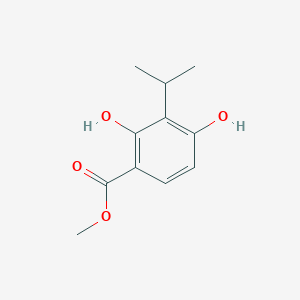

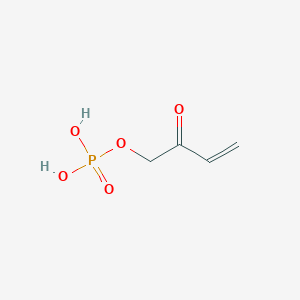
![4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline](/img/structure/B14499344.png)
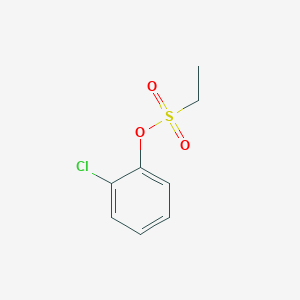
![Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol](/img/structure/B14499364.png)

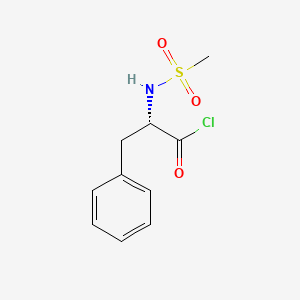
![N,N'-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14499370.png)
